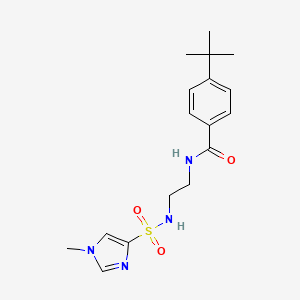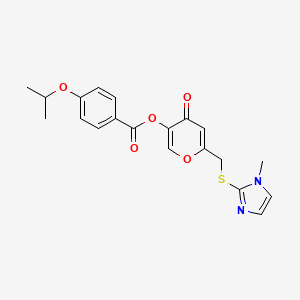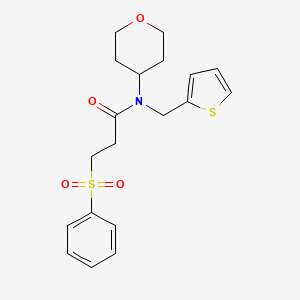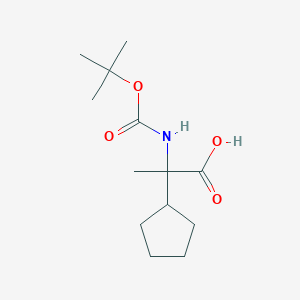
6-bromo-N-(4-fluorophényl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinazoline was first synthesized through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
The molecular ion region of the mass spectra of compounds revealed the absence of M+ and M+2 peaks in the ratio 1:1 characteristic of compounds containing the 79 Br and 81 Br isotopes, thus confirming their 6-carbosubstituted 4-anilinoquinazoline nature .Physical And Chemical Properties Analysis
The empirical formula of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is C8H6BrN3 and its molecular weight is 224.06 .Applications De Recherche Scientifique
- Inhibition de l'EGFR: La 6-bromo-N-(4-fluorophényl)quinazolin-4-amine est un puissant inhibiteur du récepteur du facteur de croissance épidermique (EGFR). L'EGFR joue un rôle crucial dans la prolifération et la survie des cellules cancéreuses. L'inhibition de l'EGFR peut être bénéfique dans le traitement de divers cancers, notamment les cancers du poumon, du sein et colorectal .
- Inhibition du Récepteur du VEGF: Le composé inhibe également le récepteur du facteur de croissance endothélial vasculaire (VEGFR), qui est essentiel pour l'angiogenèse (formation de vaisseaux sanguins). Cibler le VEGFR peut aider à contrôler la croissance tumorale et les métastases .
- Chez les patients atteints de cancer de la vessie non musculo-invasif (NMIBC), l'immunothérapie est souvent appliquée pour améliorer la réponse immunitaire. La this compound peut jouer un rôle dans la modulation des voies immunitaires, améliorant potentiellement l'efficacité des interventions immunothérapeutiques .
Recherche sur le Cancer et Thérapies Ciblées
Amélioration de l'Immunothérapie
Activité Antiproliférative
En résumé, la polyvalence de ce composé s'étend à la recherche sur le cancer, l'immunothérapie, la découverte de médicaments et la synthèse chimique. Ses propriétés uniques en font un atout précieux pour les chercheurs qui recherchent la précision et l'innovation . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is likely to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell growth, survival, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar quinazoline derivatives are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and hydrogen bonding capacity .
Result of Action
The result of the action of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is the inhibition of cell growth and induction of apoptosis in cells that overexpress EGFR . This can lead to a decrease in tumor size and potentially to the elimination of cancer cells .
Action Environment
The action of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs or substances can influence its pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when using this compound for therapeutic purposes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Quinazoline derivatives, a group to which this compound belongs, have been reported to interact with various enzymes and proteins, exhibiting significant biological activities .
Cellular Effects
Related quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related quinazoline derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3/c15-9-1-6-13-12(7-9)14(18-8-17-13)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMZETXQWPGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)


![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2443356.png)




